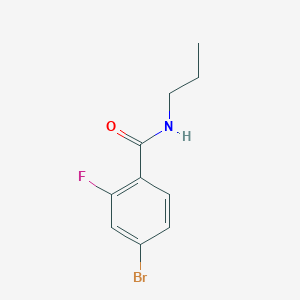

4-Bromo-2-fluoro-N-propylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCMVNLNCMBHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640813 | |

| Record name | 4-Bromo-2-fluoro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016811-41-8 | |

| Record name | 4-Bromo-2-fluoro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-fluoro-N-propylbenzamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide

Introduction

This compound is a halogenated benzamide derivative. Compounds within this class serve as crucial building blocks in medicinal chemistry and materials science. The specific arrangement of the bromo and fluoro substituents on the aromatic ring, combined with the N-propyl amide side chain, offers a unique scaffold for further chemical modification. For instance, the closely related analogue, 4-bromo-2-fluoro-N-methylbenzamide, is recognized as an impurity or intermediate in the synthesis of pharmaceuticals like Enzalutamide.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the strategic selection of the synthetic pathway, provide a detailed, step-by-step methodology, and discuss the critical parameters for ensuring a high-yield, high-purity outcome.

Retrosynthetic Analysis and Strategy Selection

The synthesis of an N-substituted amide from a carboxylic acid is a fundamental transformation in organic chemistry. The primary challenge lies in activating the carboxylic acid for nucleophilic attack by the amine.

Caption: Retrosynthetic approach for the target molecule.

Two primary strategies emerge from this analysis:

-

Direct Amidation via Coupling Agents: This method involves reacting 4-bromo-2-fluorobenzoic acid directly with n-propylamine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with an additive like 1-Hydroxybenzotriazole (HOBt).[3] This approach is valued for its mild reaction conditions but can be more expensive for large-scale synthesis due to the cost of the coupling reagents.

-

Two-Step Synthesis via Acyl Chloride: This classic and highly reliable method first involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.[4] This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-2-fluorobenzoyl chloride is then reacted with n-propylamine to form the desired amide.[5][6]

For this guide, we will focus on the acyl chloride pathway . This choice is predicated on its robustness, high reactivity, cost-effectiveness for scaling, and the straightforward purification of its intermediates and final product.

Detailed Synthesis Protocol: The Acyl Chloride Pathway

This synthesis is performed in two main parts: the formation of the acyl chloride and the subsequent amidation.

Part A: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

The first step is the activation of the carboxylic acid. Thionyl chloride is an excellent choice for this transformation, with a catalytic amount of N,N-Dimethylformamide (DMF) often used to accelerate the reaction.

Reaction: 4-Bromo-2-fluorobenzoic acid + SOCl₂ → 4-Bromo-2-fluorobenzoyl chloride + SO₂ (g) + HCl (g)

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01[7] | 10.0 g | 45.66 mmol | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 4.0 mL (6.58 g) | 55.31 mmol | 1.2 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | Catalytic | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent | - |

Experimental Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.66 mmol).

-

Solvent Addition: Add dichloromethane (100 mL) to the flask. Stir the suspension.

-

Reagent Addition: Carefully add thionyl chloride (4.0 mL, 55.31 mmol) to the suspension, followed by 2-3 drops of DMF. Causality: DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive than the carboxylic acid itself, speeding up the formation of the acyl chloride.

-

Reaction: Heat the mixture to a gentle reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution. The initial suspension should become a clear solution.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-2-fluorobenzoyl chloride, typically a yellow-orange oil or low-melting solid, is used directly in the next step without further purification.[4]

Part B: Synthesis of this compound

The highly reactive acyl chloride is now reacted with n-propylamine. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.[5][6]

Reaction: 4-Bromo-2-fluorobenzoyl chloride + 2 RNH₂ → this compound + RNH₃⁺Cl⁻

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 4-Bromo-2-fluorobenzoyl chloride | C₇H₃BrClFO | 237.45 | ~10.8 g (crude) | 45.66 mmol | 1.0 |

| n-Propylamine | C₃H₉N | 59.11 | 8.3 mL (6.0 g) | 101.5 mmol | 2.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent | - |

Experimental Protocol:

-

Setup: In a separate 500 mL flask, dissolve n-propylamine (8.3 mL, 101.5 mmol) in dichloromethane (100 mL) and cool the solution to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 4-bromo-2-fluorobenzoyl chloride from Part A in ~50 mL of DCM. Add this solution dropwise to the cold amine solution over 20-30 minutes with vigorous stirring. Causality: Maintaining a low temperature controls the exothermic reaction, preventing side reactions. Using two equivalents of the amine is crucial; one acts as the nucleophile, and the second acts as a base to scavenge the HCl produced, preventing the protonation and deactivation of the nucleophilic amine.[6][8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the acyl chloride.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove excess propylamine and its salt.

-

Wash with a saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) to neutralize any remaining acid.

-

Wash with brine (1 x 50 mL) to aid in the separation of the layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of this compound.

Purification and Characterization

The crude product is typically obtained as an off-white or pale yellow solid. Purification is effectively achieved by silica gel flash column chromatography.

-

Purification Protocol: The crude solid is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel. The silica is then loaded onto a column packed with silica gel. The product is eluted using a solvent system such as ethyl acetate/petroleum ether (e.g., a gradient from 1:4 to 1:3 v/v).[3][4] Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a white solid.

-

Expected Characterization:

-

Appearance: White to off-white solid.

-

Melting Point: Expected to be similar to the N-methyl analog (125-129 °C).[1]

-

¹H NMR: The spectrum should show characteristic peaks for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a quartet around 3.4 ppm) and aromatic protons (in the 7.3-8.1 ppm region).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (260.10 g/mol ), with a characteristic isotopic pattern for the bromine atom.

-

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromo-2-fluorobenzoic acid: May cause skin and eye irritation.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled with extreme care.

-

n-Propylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[9]

-

This compound: The specific toxicity is not well-documented, but it should be handled as a potentially hazardous chemical. It is classified as causing skin and eye irritation and may cause respiratory irritation.[9]

Always consult the latest Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[9][10]

Conclusion

The synthesis of this compound is reliably achieved through a two-step protocol involving the formation of an acyl chloride intermediate from 4-bromo-2-fluorobenzoic acid, followed by amidation with n-propylamine. This method is efficient, scalable, and utilizes common laboratory reagents. The detailed procedures and causal explanations provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and chemical research.

References

-

ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Retrieved from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

-

Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 2. 4-Bromo-2-Fluoro-N-Methylbenzamide Online | 4-Bromo-2-Fluoro-N-Methylbenzamide Manufacturer and Suppliers [scimplify.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. biosynth.com [biosynth.com]

- 10. cleanchemlab.com [cleanchemlab.com]

4-Bromo-2-fluoro-N-propylbenzamide structural analysis

An In-Depth Technical Guide to the Structural Analysis of 4-Bromo-2-fluoro-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amide, a class of compounds frequently explored in medicinal chemistry and materials science. Its structure, featuring a halogenated phenyl ring coupled to an N-alkyl amide side chain, presents a unique combination of functional groups that dictate its physicochemical properties and potential biological activity. As an analog of intermediates used in the synthesis of significant pharmaceutical agents, understanding its precise molecular architecture is paramount for quality control, reaction optimization, and structure-activity relationship (SAR) studies.[1][2]

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting analytical data, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Molecular Structure and Key Features

A thorough analysis begins with a clear representation of the molecule's connectivity and primary functional groups.

Caption: 2D Structure of this compound.

The core structure consists of a benzene ring substituted at position 1 with an N-propylcarboxamide group, at position 2 with a fluorine atom, and at position 4 with a bromine atom. This specific arrangement leads to predictable, yet complex, analytical signatures due to the interplay of inductive and resonance effects of the substituents.

Integrated Workflow for Structural Verification

A robust structural confirmation relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system.

Caption: Integrated workflow for the structural elucidation of target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. The electronic environment of each nucleus dictates its resonance frequency (chemical shift), its interaction with neighboring nuclei (splitting), and its relative abundance (integration).

Proton (¹H) NMR Spectroscopy

Causality: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine, bromine, and amide groups. The fluorine atom, being ortho to H-3 and meta to H-6, will introduce through-bond coupling (J-coupling), further splitting these signals. The N-propyl group protons will exhibit standard aliphatic shifts and splitting patterns.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H (N-H) | 6.5 - 7.5 | broad s | - | 1H |

| H-3 | ~7.45 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 9.0 | 1H |

| H-5 | ~7.35 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.0, J(H-F) ≈ 4.5 | 1H |

| H-6 | ~8.10 | t | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 | 1H |

| H-α (N-CH₂) | ~3.40 | q | J(H-H) ≈ 7.0 | 2H |

| H-β (-CH₂-) | ~1.65 | sextet | J(H-H) ≈ 7.0 | 2H |

| H-γ (-CH₃) | ~0.95 | t | J(H-H) ≈ 7.0 | 3H |

Note: The N-H proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

Carbon-¹³C NMR Spectroscopy

Causality: Carbon chemical shifts are highly sensitive to substituent effects. The C-Br and C-F carbons will show characteristic shifts, with the C-F bond also exhibiting a large one-bond C-F coupling constant. The carbonyl carbon (C=O) appears significantly downfield.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) |

|---|---|---|

| C-γ (-CH₃) | ~11.5 | s |

| C-β (-CH₂-) | ~23.0 | s |

| C-α (N-CH₂) | ~42.0 | s |

| C-4 (C-Br) | ~118.0 | d |

| C-5 | ~125.5 | d |

| C-3 | ~128.0 | d |

| C-1 | ~135.0 | d |

| C-6 | ~139.0 | s |

| C-2 (C-F) | ~160.0 | d (¹JCF ≈ 250 Hz) |

| C=O | ~164.0 | d |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 500 MHz).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a fully decoupled ¹³C NMR spectrum.

-

If desired, acquire a ¹⁹F NMR spectrum to confirm the fluorine environment.

-

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and coupling constants.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in the molecular ion appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.[3][4] Fluorine, in contrast, is monoisotopic (¹⁹F).

Key MS Signatures (Electron Ionization - EI)

| m/z Value | Identity | Comments |

|---|---|---|

| 261/263 | [M]⁺ / [M+2]⁺ | Molecular Ion Peak. The two peaks of ~1:1 intensity confirm the presence of one bromine atom. |

| 232/234 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain. |

| 218/220 | [M - C₃H₇]⁺ | Loss of the propyl radical. |

| 185/187 | [BrC₆H₃FCO]⁺ | A key fragment from cleavage of the amide C-N bond. |

| 157/159 | [BrC₆H₄F]⁺ | Loss of the carbonyl group (CO). |

Caption: Predicted key fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. For detailed fragmentation, use Electron Ionization (EI). For confirmation of the molecular ion with less fragmentation, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable.[5]

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Interpretation: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm the 1:1 intensity ratio. Analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.

Causality: The amide group has several characteristic vibrations. The C=O stretch (Amide I band) is very strong and its position is sensitive to resonance effects. The N-H bond gives rise to a distinct stretching vibration and a bending vibration (Amide II band).[6][7]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

|---|---|---|---|

| ~3300 | N-H Stretch | Medium | A single peak indicates a secondary amide.[7] |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | |

| 2960-2850 | Aliphatic C-H Stretch | Medium | From the N-propyl group. |

| ~1650 | C=O Stretch (Amide I) | Strong | The key carbonyl absorption.[8][9] |

| ~1540 | N-H Bend (Amide II) | Strong | Characteristic of secondary amides.[8] |

| 1600, 1475 | Aromatic C=C Stretch | Medium | |

| ~1250 | C-N Stretch | Medium | |

| 1100-1000 | C-F Stretch | Strong |

| 600-500 | C-Br Stretch | Medium-Strong | |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

ATR: Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups to confirm their presence in the molecule.

X-ray Crystallography

While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray crystallography offers definitive, unambiguous proof of the atomic arrangement in the solid state. It provides precise bond lengths, bond angles, and intermolecular interactions.

Causality: The ability to form a well-ordered crystal lattice allows for the diffraction of X-rays in a pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. Benzamide derivatives are known to form crystals suitable for such analysis.[10][11][12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[11]

-

Data Collection: Mount a suitable single crystal on a goniometer in an X-ray diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Collect a full dataset of diffraction patterns by rotating the crystal in the X-ray beam.[13]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[10]

-

Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions like hydrogen bonding.

Safety and Handling

Based on safety data for analogous compounds like 4-Bromo-2-fluoro-N-methylbenzamide, this substance should be handled with care.[14]

-

Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The structural analysis of this compound is a comprehensive exercise that leverages the strengths of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic signature. IR spectroscopy provides rapid verification of essential functional groups, particularly the secondary amide. Finally, X-ray crystallography can offer the ultimate confirmation of the three-dimensional structure. The convergence of data from these methods provides an irrefutable structural assignment, a critical requirement for any research or development endeavor.

References

- Benchchem. Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies.

- MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

- PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.

- ResearchGate. ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.

- CSIRO Publishing. Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides.

- Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.

- YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects.

- ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

- Journal of the Chemical Society, Perkin Transactions 2. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects.

- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.

- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.

- ResearchGate. 914123 PDFs | Review articles in CRYSTAL STRUCTURE.

- Fisher Scientific. SAFETY DATA SHEET (for 4-Bromo-2-fluorobenzylamine).

- ResearchGate. LCMS-guided detection of halogenated natural compounds.

- ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide synthesis.

- ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.

- BLD Pharm. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide.

- Santa Cruz Biotechnology. 4-Bromo-2-fluoro-N-methylbenzamide | CAS 749927-69-3.

- Biosynth. Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide.

- Huateng Pharma. 4-Bromo-2-fluoro-N-methylbenzamide, CAS NO. 749927-69-3.

- Fisher Scientific. SAFETY DATA SHEET (for 4-Bromo-2-fluorobenzaldehyde).

- ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3.

- ECHEMI. 4-Bromo-2-fluoro-N-methylbenzamide Formula.

- TCI Chemicals. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.

- Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide.

- The Role of 4-Bromo-2-fluoro-N-methylbenzamide in Modern Drug Discovery.

- 4-bromo-2-fluoro-N-methylbenzamide.

- Scimplify. 4-Bromo-2-Fluoro-N-Methylbenzamide (CAS NO : 749927-69-3).

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide, CAS NO.749927-69-3 - Huateng Pharma [en.huatengsci.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]

- 12. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biosynth.com [biosynth.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-N-methylbenzamide (CAS No. 749927-69-3): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromo-2-fluoro-N-methylbenzamide, a key chemical intermediate in modern pharmaceutical synthesis. While the initial inquiry specified the N-propyl analogue, publicly available scientific and commercial data predominantly feature the N-methyl variant, CAS No. 749927-69-3. This document will focus on this well-documented compound, assuming it to be the molecule of interest for research and development purposes.

Chemical Identity and Properties

4-Bromo-2-fluoro-N-methylbenzamide is a substituted benzamide that serves as a crucial building block in organic synthesis. Its molecular structure, incorporating a bromine atom, a fluorine atom, and an N-methylamide group on a benzene ring, makes it a versatile reagent for creating more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 749927-69-3 | [1][2][3] |

| Molecular Formula | C8H7BrFNO | [2][3] |

| Molecular Weight | 232.05 g/mol | [2][3] |

| Appearance | White to off-white solid/powder to crystal | [4] |

| Melting Point | 125.0 to 129.0 °C | [4][5] |

| Boiling Point (Predicted) | 284.8 ± 30.0 °C at 760 mmHg | [3][4][5] |

| Density (Predicted) | 1.545 ± 0.06 g/cm³ | [3][4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage | Sealed in a dry place at room temperature | [1][4] |

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

The primary synthetic route to 4-Bromo-2-fluoro-N-methylbenzamide involves the amidation of 4-bromo-2-fluorobenzoic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid for reaction with methylamine.

Workflow for the Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.

Detailed Synthesis Protocol

This protocol is a composite of established methods.[6]

-

Reaction Setup : To a solution of 4-bromo-2-fluorobenzoic acid (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or dichloromethane, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.5 equivalents).

-

Addition of Amine and Base : Add an aqueous solution of methylamine (2 M, 5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

-

Reaction : Stir the mixture at room temperature for approximately 16 hours.

-

Quenching and Extraction : Quench the reaction by adding water. The aqueous phase is then extracted multiple times with ethyl acetate.

-

Drying and Concentration : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The resulting crude product is purified by silica gel column chromatography, typically using an eluent system such as ethyl acetate/petroleum ether (e.g., 1:3 v/v), to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.

Applications in Drug Discovery and Development

The primary and most significant application of 4-Bromo-2-fluoro-N-methylbenzamide is as a key intermediate in the synthesis of Enzalutamide (formerly MDV3100).[4][7][8][9] Enzalutamide is a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.[4][7][8]

The chemical structure of 4-Bromo-2-fluoro-N-methylbenzamide provides a scaffold that can be further elaborated to construct the complex molecular architecture of Enzalutamide.

Safety and Handling

Appropriate safety precautions must be taken when handling 4-Bromo-2-fluoro-N-methylbenzamide.

Hazard Identification

-

Acute Toxicity : Harmful if swallowed.[10]

-

Skin Irritation : Causes skin irritation.[10]

-

Eye Irritation : Causes serious eye irritation.[10]

-

Respiratory Irritation : May cause respiratory irritation.[10]

Recommended Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood. Ensure that eyewash stations and safety showers are readily accessible.[11][12]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11] The compound may be air-sensitive.[11][12]

-

Spills : In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[11]

Concluding Remarks

4-Bromo-2-fluoro-N-methylbenzamide is a chemical intermediate of significant industrial and academic interest, primarily due to its role in the synthesis of the anti-cancer drug Enzalutamide. Its synthesis is well-established, and its chemical properties make it a valuable building block in medicinal chemistry. Researchers and drug development professionals working with this compound should adhere to strict safety protocols to mitigate potential hazards.

References

-

ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. [Link]

-

Aarti Pharmalabs. CAS 749927-69-3 Enzalutamide Intermediate Manufacturers, Exporters & Suppliers in India. [Link]

Sources

- 1. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3|ZaiQi Bio-Tech [chemzq.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide, CAS NO.749927-69-3 - Huateng Pharma [en.huatengsci.com]

- 9. nbinno.com [nbinno.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-N-propylbenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-N-propylbenzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a representative synthetic route, and describes robust analytical methodologies for its characterization and quality control.

Core Physicochemical Properties

This compound is a substituted aromatic amide. The presence of bromine and fluorine atoms, coupled with the N-propyl amide group, imparts specific electronic and lipophilic characteristics that are significant in its interaction with biological targets.

Molecular Structure and Weight

The foundational step in the analytical characterization of any compound is the precise determination of its molecular structure and weight.

The molecular formula for this compound is C₁₀H₁₁BrFNO .

Based on this formula, the molecular weight is calculated as follows:

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

The summation of these atomic weights gives the molecular weight of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrFNO |

| Molecular Weight | 260.10 g/mol |

| CAS Number | 1016811-41-8 |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring N1 [label="C", pos="0,0!"]; N2 [label="C", pos="1.2,-0.7!"]; N3 [label="C", pos="1.2,-2.1!"]; N4 [label="C", pos="0,-2.8!"]; N5 [label="C", pos="-1.2,-2.1!"]; N6 [label="C", pos="-1.2,-0.7!"];

// Double bonds in ring N1 -- N2 [label="", style=bold]; N3 -- N4 [label="", style=bold]; N5 -- N6 [label="", style=bold];

// Single bonds in ring N2 -- N3; N4 -- N5; N6 -- N1;

// Substituents N1_F [label="F", pos="-0.5,1!"]; N4_Br [label="Br", pos="0,-4!"]; N6_CO [label="C=O", pos="-2.6,-0.7!"]; N_propyl [label="N-propyl", pos="-4.2,-0.7!"];

// Bonds to substituents N1 -- N1_F; N4 -- N4_Br; N6 -- N6_CO; N6_CO -- N_propyl; }

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the amidation of 4-bromo-2-fluorobenzoic acid. This reaction involves the activation of the carboxylic acid group to facilitate nucleophilic attack by propylamine.

Representative Synthetic Protocol

This protocol is a well-established method for the synthesis of N-alkylated benzamides from their corresponding benzoic acids.[1]

Step 1: Carboxylic Acid Activation 4-bromo-2-fluorobenzoic acid is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt), is added to the solution.[1] The mixture is stirred at room temperature to form an activated ester intermediate.

Step 2: Amide Bond Formation Propylamine is added to the reaction mixture. The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon and displacing the activating group to form the stable amide bond. The reaction is typically stirred at room temperature for several hours to ensure completion.

Step 3: Work-up and Purification Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Caption: Representative workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a series of analytical techniques are employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds.

A Representative HPLC Method: A reverse-phase HPLC method is generally suitable for halogenated benzamides.

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

This method allows for the separation of the target compound from starting materials, reagents, and by-products, enabling accurate purity assessment.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Although specific spectral data for the N-propyl derivative is not widely published, the expected spectra can be predicted based on the structure and data from analogous compounds like 4-Bromo-2-fluoro-N-methylbenzamide.[2]

-

¹H NMR: Would show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine and fluorine substituents. The N-propyl group would exhibit distinct signals for the CH₂, CH₂, and CH₃ groups.

-

¹³C NMR: Would reveal the expected number of carbon signals, including those for the aromatic ring, the carbonyl group, and the propyl chain.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Potential Applications in Drug Discovery

Halogenated benzamides are a well-established class of compounds in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

While specific biological activity for this compound is not extensively documented in public literature, its structural motifs are present in compounds with a range of biological activities. For instance, the closely related 4-Bromo-2-fluoro-N-methylbenzamide is known as an intermediate in the synthesis of Enzalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer.[3] This suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. This guide has provided a detailed overview of its fundamental properties, a representative synthetic approach, and a robust analytical framework for its characterization. The methodologies described herein are grounded in established chemical principles and provide a solid foundation for researchers and scientists working with this and related halogenated benzamides.

References

-

PubChem. Propyl 2-amino-5-bromo-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.[Link]

-

The Royal Society of Chemistry. Supporting Information.[Link]

-

SpectraBase. N-(4-bromo-2-fluorophenyl)-2,4-dimethylbenzamide.[Link]

- Google Patents.CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Home Sunshine Pharma. 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3.[Link]

Sources

4-Bromo-2-fluoro-N-propylbenzamide IUPAC name

An In-Depth Technical Guide to 4-Bromo-2-fluoro-N-propylbenzamide: Synthesis, Properties, and Applications

Introduction

This compound is a substituted benzamide derivative. Its formal IUPAC name is This compound . While specific research on this N-propyl variant is not extensively documented in public literature, its structural analogs, particularly the N-methyl derivative, are of significant interest in medicinal chemistry. The N-methyl analog, 4-bromo-2-fluoro-N-methylbenzamide, is a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used for the treatment of prostate cancer.[1][2][3] This guide provides a comprehensive technical overview of this compound, extrapolating from established chemical principles and data on closely related compounds to offer a robust resource for researchers and drug development professionals.

We will explore the compound's chemical properties, detail a validated synthesis protocol based on modern amide coupling techniques, and discuss its potential applications as a versatile building block in the discovery of novel therapeutics.

Physicochemical Properties

The properties of this compound can be predicted based on its structure. These properties are essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source/Method |

| IUPAC Name | This compound | Nomenclature Rule |

| CAS Number | Not assigned | - |

| Molecular Formula | C₁₀H₁₁BrFNO | Calculation |

| Molecular Weight | 260.10 g/mol | Calculation |

| Appearance | White to off-white solid (Predicted) | Extrapolation |

| Melting Point | Predicted lower than N-methyl analog (125-129 °C) | Physicochemical Trends |

| Boiling Point | > 300 °C (Predicted) | Extrapolation |

| Solubility | Soluble in polar organic solvents (DMF, DCM, EtOAc) | General Amide Properties |

Synthesis of this compound

The most direct and common method for synthesizing N-alkylbenzamides is through the coupling of a carboxylic acid with an amine.[4] This process, known as amide bond formation, is a cornerstone of medicinal chemistry. The primary precursors for this synthesis are 4-bromo-2-fluorobenzoic acid and n-propylamine .

The core challenge in amide synthesis is the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the amine. The direct reaction is unfavorable as the acidic proton of the carboxylic acid would protonate the basic amine, forming a non-reactive ammonium carboxylate salt. Modern coupling reagents have been developed to overcome this, enabling efficient bond formation under mild conditions.[4][5]

Workflow for Amide Coupling Synthesis

The synthesis can be visualized as a three-stage process: activation of the carboxylic acid, nucleophilic attack by the amine, and collapse of the tetrahedral intermediate to form the amide bond.

Caption: General workflow for carbodiimide-mediated amide synthesis.

Detailed Experimental Protocol: EDCI/HOBt Mediated Coupling

This protocol is adapted from established methods for synthesizing related benzamides and represents a robust and widely used procedure in medicinal chemistry.[3][6] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic combination. EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization and side reactions. HOBt acts as an additive that traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide with minimal side products.

Materials:

-

4-bromo-2-fluorobenzoic acid (1.0 eq)

-

n-Propylamine (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids are dissolved.

-

Amine Addition: Add n-propylamine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the HOBt and the HCl salt of EDCI, driving the reaction forward.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDCI (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt) and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The resulting crude solid can be further purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Potential Applications in Drug Discovery

The strategic placement of fluoro and bromo substituents on the benzamide scaffold makes this compound a valuable intermediate for pharmaceutical research.

-

Fluorine: The ortho-fluoro group can significantly influence the molecule's conformation and electronic properties. It often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to biological targets through favorable electrostatic interactions.

-

Bromine: The bromine atom at the para-position serves as a versatile synthetic handle. It is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to build molecular complexity.[8]

Role as a Pharmaceutical Building Block

Given that the N-methyl analog is a key precursor to Enzalutamide, it is logical to propose that this compound can be used to synthesize novel analogs of androgen receptor antagonists or other targeted therapies.[1] By modifying the N-alkyl group from methyl to propyl, researchers can probe the structure-activity relationship (SAR) of a lead compound, potentially improving its potency, selectivity, or pharmacokinetic profile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

synthesis of 4-Bromo-2-fluoro-N-propylbenzamide precursors

An In-depth Technical Guide to the Synthesis of Precursors for 4-Bromo-2-fluoro-N-propylbenzamide

Introduction

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and drug development. Its utility often arises from the specific arrangement of its functional groups: the bromine atom provides a site for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the N-propylamide group influences solubility and receptor binding. The efficient synthesis of this target molecule is critically dependent on the reliable preparation of its core precursors.

This technical guide provides a comprehensive overview of the synthetic pathways to the key precursors of this compound. We will delve into the strategic considerations behind precursor selection, detail robust protocols for their synthesis, and explain the underlying chemical principles. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a practical and scientifically grounded resource for constructing this and related molecular scaffolds.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic approach to this compound logically disconnects the amide bond, identifying the primary precursors as an activated derivative of 4-bromo-2-fluorobenzoic acid and n-propylamine. While n-propylamine is a readily available commercial reagent, the synthesis of 4-bromo-2-fluorobenzoic acid requires a dedicated synthetic effort.

The overall synthetic strategy, therefore, focuses on the preparation of this key carboxylic acid precursor and its subsequent activation for amide coupling.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Core Precursor: 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid is a pivotal intermediate in this synthetic sequence.[1] It is a halogenated derivative of benzoic acid used in the synthesis of various pharmaceutically important compounds.[1][2] One of the most reliable and scalable methods for its preparation is the oxidation of the corresponding toluene derivative, 4-bromo-2-fluorotoluene.

Oxidation of 4-Bromo-2-fluorotoluene

The conversion of the methyl group of 4-bromo-2-fluorotoluene to a carboxylic acid is a powerful transformation. While several oxidizing agents can accomplish this, potassium permanganate (KMnO₄) is a classic, cost-effective, and robust choice for this purpose.[3] The reaction proceeds by attacking the benzylic protons, which are activated by the aromatic ring, leading to the formation of a manganese ester intermediate that is subsequently hydrolyzed to the carboxylic acid.

An alternative "green chemistry" approach involves cobalt-catalyzed aerobic oxidation, which utilizes molecular oxygen as the terminal oxidant.[4] However, the potassium permanganate method remains widely practiced due to its simplicity and high yield.[3]

Experimental Protocol: Potassium Permanganate Oxidation

This protocol is adapted from established methodologies for the synthesis of 4-Bromo-2-fluorobenzoic acid.[3]

Materials:

-

1-bromo-2-fluoro-4-methylbenzene (20.0 g, 0.10 mol)

-

Potassium permanganate (KMnO₄) (66.0 g, 0.42 mol)

-

Pyridine (100 mL)

-

Water (100 mL)

-

3N Sodium hydroxide (NaOH) solution

-

6N Hydrochloric acid (HCl)

-

Diatomaceous earth

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-2-fluoro-4-methylbenzene and a 1:1 mixture of pyridine and water (200 mL).

-

Heat the mixture to 90°C with vigorous stirring.

-

Slowly and portion-wise, add potassium permanganate to the reaction mixture. The addition should be controlled to manage the exotherm.

-

After the addition is complete, maintain the reaction at 90°C for 3 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. A thick brown precipitate of manganese dioxide (MnO₂) will be present.

-

Filter the mixture through a pad of diatomaceous earth to remove the MnO₂. Wash the filter cake thoroughly with 3N NaOH solution (approx. 500 mL) followed by water (400 mL) to ensure all the carboxylate salt is collected.[3]

-

Combine the aqueous filtrates and concentrate under reduced pressure to remove the pyridine and ethanol (if formed).

-

Cool the resulting aqueous solution in an ice bath and acidify to pH ~2 with 6N HCl. A white precipitate of 4-Bromo-2-fluorobenzoic acid will form.[3]

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary for 4-Bromo-2-fluorobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [4][5][6] |

| Molecular Weight | 219.01 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 211-215 °C | [3][5] |

| ¹H NMR | Spectral data available | [1][7] |

| ¹³C NMR | Spectral data available | [1] |

| Purity (Typical) | >97% | [6] |

| Yield (Typical) | 73-88% | [3][4] |

Part 2: Activation of the Carboxylic Acid Precursor

For efficient amide bond formation, the carboxylic acid must be converted into a more electrophilic species. The most direct method is its conversion to an acyl chloride. 4-Bromo-2-fluorobenzoyl chloride is a highly reactive intermediate that readily couples with primary amines like n-propylamine.[8]

Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[8]

Caption: Synthesis of 4-Bromo-2-fluorobenzoyl chloride.

Experimental Protocol: Acyl Chloride Formation

Materials:

-

4-Bromo-2-fluorobenzoic acid (1 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). All glassware must be thoroughly dried.

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 4-Bromo-2-fluorobenzoic acid and the anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Bromo-2-fluorobenzoyl chloride is often a liquid or low-melting solid and can be used in the next step without further purification.[8]

Part 3: Amide Bond Formation with n-Propylamine

The final step in forming the target benzamide is the nucleophilic acyl substitution reaction between the activated precursor and n-propylamine. This reaction is typically fast and high-yielding.

Experimental Protocol: Amide Coupling

Materials:

-

4-Bromo-2-fluorobenzoyl chloride (1 eq)

-

n-Propylamine (1.2 eq)

-

A non-nucleophilic base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask, dissolve n-propylamine and the base in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude 4-Bromo-2-fluorobenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or 1N HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.

References

- Benchchem. (n.d.). 4-Bromo-2-fluorobenzoic acid | 112704-79-7.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

potential biological activity of 4-Bromo-2-fluoro-N-propylbenzamide

An In-depth Technical Guide to the Potential Biological Activity of 4-Bromo-2-fluoro-N-propylbenzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a halogenated benzamide with a chemical structure suggestive of pharmacological relevance. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis based on closely related analogs. The primary analog, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor (AR) antagonist.[1][2] This guide, therefore, posits that this compound holds potential as a modulator of the androgen receptor. Furthermore, the ubiquitous nature of the benzamide scaffold in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, suggests a secondary avenue of investigation.[3] This whitepaper outlines detailed experimental protocols for assessing AR antagonism, PARP1 inhibition, and general cytotoxicity, providing a robust framework for researchers and drug development professionals to evaluate the therapeutic potential of this compound.

Introduction: The Benzamide Scaffold and the Influence of Halogenation

The benzamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[3] Its utility stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets. The versatility of the benzamide core allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, features two critical halogen substitutions—bromine and fluorine—which are known to significantly impact a molecule's biological profile. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[4][5] Bromine, a larger halogen, can also modulate binding interactions and serves as a useful synthetic handle. This strategic halogenation, combined with the core benzamide structure, makes this compound a compelling candidate for biological screening.

Inferred Biological Activity from Structural Analogs

The most direct line of inquiry into the potential activity of this compound comes from its closest structural analog, the N-methyl variant.

Caption: Structural relationship between the target compound and its known analogs.

Potential as an Androgen Receptor Antagonist

4-Bromo-2-fluoro-N-methylbenzamide is a well-documented intermediate in the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[2][6] Enzalutamide functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), preventing receptor nuclear translocation and DNA binding.[1] Given the high degree of structural similarity between the N-propyl and N-methyl analogs, it is a primary hypothesis that this compound may also possess affinity for the androgen receptor and exhibit antagonistic properties.

Caption: A tiered experimental workflow for biological activity screening.

Protocol 1: Androgen Receptor Competitive Binding Assay

Objective: To determine if this compound can displace a known radiolabeled androgen from the AR ligand-binding domain.

Materials:

-

Full-length recombinant human Androgen Receptor.

-

Radiolabeled ligand: [³H]-Mibolerone.

-

Test Compound: this compound.

-

Positive Control: Enzalutamide.

-

Assay Buffer: Tris-HCl, EDTA, molybdate, glycerol, DTT.

-

Scintillation fluid and vials.

-

Filter plates (e.g., Millipore MultiScreen).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO, followed by dilution in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the recombinant AR, [³H]-Mibolerone (at a concentration near its Kd), and varying concentrations of the test compound or control.

-

Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

Separation: Transfer the reaction mixture to a filter plate to separate bound from free radioligand. Wash the filters rapidly with ice-cold assay buffer.

-

Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each compound concentration and determine the IC50 value by non-linear regression.

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

Objective: To quantify the inhibitory effect of the test compound on the enzymatic activity of PARP1. [3] Materials:

-

Recombinant human PARP1 enzyme.

-

Histones (as a substrate for poly(ADP-ribosyl)ation).

-

NAD⁺ (nicotinamide adenine dinucleotide).

-

Activated DNA (double-stranded).

-

PARP Assay Buffer.

-

Test Compound: this compound.

-

Positive Control: Olaparib or another known PARP inhibitor.

-

Detection Reagent (e.g., a fluorescent probe that binds to poly(ADP-ribose) chains).

Procedure:

-

Reaction Setup: In a black 96-well plate, add PARP assay buffer, activated DNA, and histones.

-

Inhibitor Addition: Add serially diluted test compound or positive control to the wells. Add PARP1 enzyme to all wells except the blank.

-

Initiation: Start the reaction by adding NAD⁺ to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add the fluorescent detection reagent according to the manufacturer's instructions.

-

Measurement: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 485/530 nm).

-

Data Analysis: Normalize the data to controls and calculate the IC50 value for the test compound.

Protocol 3: General Cytotoxicity Screening (MTT Assay)

Objective: To assess the compound's effect on the metabolic activity and proliferation of cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP - androgen-sensitive; PC-3 - androgen-insensitive).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test Compound: this compound.

-

Positive Control: Doxorubicin.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium, and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The quantitative data generated from the proposed assays should be summarized for clear comparison and interpretation.

| Assay | Endpoint | Hypothetical Result for this compound | Positive Control |

| AR Competitive Binding | IC50 (nM) | 500 nM | Enzalutamide: 30 nM |

| PARP1 Inhibition | IC50 (µM) | > 50 µM | Olaparib: 5 nM |

| Cytotoxicity (LNCaP) | GI50 (µM) | 15 µM | Doxorubicin: 0.5 µM |

| Cytotoxicity (PC-3) | GI50 (µM) | > 50 µM | Doxorubicin: 1 µM |

Hypothetical data presented for illustrative purposes only.

Interpretation of Hypothetical Results: The illustrative data suggest that this compound may have moderate activity as an androgen receptor antagonist, albeit less potent than Enzalutamide. The lack of significant PARP1 inhibition suggests a different primary mechanism of action. The preferential cytotoxicity towards the androgen-sensitive LNCaP cell line would further support the hypothesis of an AR-mediated effect.

Conclusion and Future Directions

While direct biological data for this compound is not yet publicly available, a rigorous analysis based on its structural features and the known activity of its analogs strongly suggests its potential as a bioactive compound, particularly as a modulator of the androgen receptor. The experimental workflows detailed in this guide provide a clear and robust path for its initial characterization. Should primary screening yield positive results, subsequent steps would involve cell-based mechanistic assays (e.g., AR reporter gene assays), structure-activity relationship (SAR) studies to optimize potency, and comprehensive in vitro ADMET profiling. This compound represents a promising starting point for drug discovery programs, particularly in the realm of oncology.

References

-

National Center for Biotechnology Information. (n.d.). N-Propylbenzamide. PubChem. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

Ward, R. J., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1127. [Link]

-

Clayden, J. (2019). Fluorinated compounds present opportunities for drug discovery. Nature, 573(7772), 37-38. [Link]

-

Angilè, F. E., et al. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 19(35), 7558-7579. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Propyl-N-methyl-benzamide. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Bromo-2-fluoro-N-methylbenzamide in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluoro-N-methylbenzamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorinated compounds present opportunities for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

Foundational Strategy: The Logic of Amide Bond Formation

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide and Its Derivatives

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the synthesis of this compound derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explores alternative synthetic strategies, and provides field-proven insights to empower researchers in their synthetic endeavors. The 4-bromo-2-fluorobenzamide scaffold is a crucial pharmacophore found in various biologically active molecules, making its efficient synthesis a topic of significant interest. For instance, the parent carboxylic acid is a key intermediate in the synthesis of prominent pharmaceuticals like enzalutamide and Venclexta[1].

The synthesis of any N-substituted benzamide derivative hinges on the formation of a stable amide bond between a carboxylic acid and an amine. A direct condensation reaction between a carboxylic acid (4-bromo-2-fluorobenzoic acid) and an amine (n-propylamine) is thermodynamically unfavorable. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily undergo an acid-base reaction to form a non-reactive carboxylate-ammonium salt.

Therefore, the core principle of this synthesis is the activation of the carboxylic acid. This involves converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This guide will detail the two primary pathways for achieving this activation: conversion to a highly reactive acyl chloride and the use of in-situ coupling reagents.

Caption: The fundamental challenge and solution in amide synthesis.

Synthesis of the Key Precursor: 4-Bromo-2-fluorobenzoic Acid

Before amide formation can occur, the starting material, 4-bromo-2-fluorobenzoic acid, must be synthesized or procured. It is a stable, crystalline solid. For researchers opting to synthesize it, two reliable methods starting from commercially available precursors are presented below.

Method A: Oxidation of 4-Bromo-2-fluorotoluene

This method involves the strong oxidation of the methyl group on 4-bromo-2-fluorotoluene. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a classic and effective choice.

Experimental Protocol:

-

To a solution of 4-bromo-2-fluorotoluene (1.0 eq) in a 1:1 mixture of pyridine and water, add potassium permanganate (KMnO₄, ~4.2 eq) portion-wise at 90°C[1].

-

Maintain the reaction mixture at 90°C and stir vigorously for 3-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.

-

Wash the celite pad thoroughly with aqueous sodium hydroxide (e.g., 3N NaOH) and water[1].

-

Combine the aqueous filtrates and remove any organic solvent (pyridine) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). A white precipitate of 4-bromo-2-fluorobenzoic acid will form[1].

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Method B: Oxidation of 4-Bromo-2-fluorobenzaldehyde

This route offers a milder alternative, oxidizing an aldehyde to a carboxylic acid, which requires less harsh conditions than oxidizing a methyl group.

Experimental Protocol:

-

Prepare a solution of sodium chlorite (NaClO₂, ~1.4 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~0.2 eq) in water[1].

-

In a separate flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent like acetonitrile[1].

-

Cool the NaH₂PO₄/NaClO₂ solution in an ice bath and slowly add the aldehyde solution. Add a solution of hydrogen peroxide (H₂O₂, ~1.4 eq)[1].

-

Allow the mixture to warm to room temperature and stir overnight. A precipitate should form as the reaction progresses[1].

-

Upon completion, quench any excess oxidants by adding a small amount of sodium sulfite (Na₂SO₃).

-

Acidify the mixture with 10% HCl and extract the product with ethyl acetate (3x)[1].

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the product, which is often pure enough for the next step[1].